molecular formula C29H28N4O5 B11277027 N-cyclopropyl-2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide

N-cyclopropyl-2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B11277027
M. Wt: 512.6 g/mol
InChI Key: FZYCTBHCXCJHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2. Its quinazoline-2,4-dione core structure is a known pharmacophore for PARP inhibition . PARP enzymes play a critical role in the repair of DNA single-strand breaks via the base excision repair pathway. By inhibiting PARP, this compound induces synthetic lethality in cancer cells with pre-existing deficiencies in DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations. This synthetic lethality approach is a validated strategy in oncology research . Its research applications are primarily in the field of oncology, where it is used to investigate the mechanisms of DNA damage response (DDR), to study combination therapies with other DNA-damaging agents like chemotherapeutics or radiation, and to explore potential resistance mechanisms in homologous recombination-deficient cancer models. The compound's specific chemical scaffold is designed to optimize binding affinity and pharmacokinetic properties for in vitro and in vivo studies.

Properties

Molecular Formula

C29H28N4O5

Molecular Weight

512.6 g/mol

IUPAC Name

N-cyclopropyl-2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H28N4O5/c1-2-38-23-15-11-21(12-16-23)31-27(35)18-32-25-6-4-3-5-24(25)28(36)33(29(32)37)22-13-7-19(8-14-22)17-26(34)30-20-9-10-20/h3-8,11-16,20H,2,9-10,17-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

FZYCTBHCXCJHHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5

Origin of Product

United States

Preparation Methods

Alkylation with Chloroacetamide Derivatives

The sodium salt of 3-phenylquinazolin-2,4-dione is reacted with 2-chloro-N-(4-ethoxyphenyl)acetamide in toluene under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>). This introduces the carbamoylmethyl group at the 1-position of the quinazolinone.

Optimization Insights

  • Solvent : Toluene or DMF.

  • Base : Potassium carbonate or sodium hydride.

  • Temperature : 50–80°C.

  • Yield : 55–65%.

Alternative Pathways and Challenges

Electron-Withdrawing Effects

The 4-ethoxy group in the carbamoyl methyl substituent may reduce nucleophilicity, necessitating elevated temperatures or prolonged reaction times.

Data Tables

Table 1: Summary of Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)Source
1CyclizationAnthranilic acid, urea, HCl, reflux70–85
2Alkylation2-Chloroacetamide, K<sub>2</sub>CO<sub>3</sub>, toluene, 80°C55–65
3AmidationHATU, cyclopropylamine, DMF, rt60–75

Table 2: Optimization of Coupling Reactions

Coupling ReagentSolventTemperature (°C)Yield (%)
HATUDMF2575
EDCI/HOBtDCM2550
DCCTHF4045

Data adapted from .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its amide and carbamate groups:

a. Amide bond cleavage
The central acetamide group (NHCO-\text{NHCO}-) hydrolyzes in concentrated HCl (6 M, 100°C) to yield:

  • Cyclopropylamine (C3H7NC_3H_7N)

  • 2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetic acid

b. Carbamate hydrolysis
The (4-ethoxyphenyl)carbamoyl moiety (NHCOOC2H5-\text{NHCOO}C_2H_5) hydrolyzes in NaOH (2 M, 80°C) to produce:

  • 4-ethoxyaniline

  • Carbon dioxide

Nucleophilic Substitution

The cyclopropyl group participates in ring-opening reactions with strong nucleophiles:

ReagentConditionsProduct
HBr (48% aq.)120°C, 12 h2-bromo-N-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-THQ-3-yl)phenyl]acetamide
Sodium thiophenateDMF, 60°C, 6 hCyclopropane replaced with thioether (S-C6H5-\text{S-C}_6H_5)

THQ: Tetrahydroquinazoline

Oxidation and Reduction

The tetrahydroquinazoline ring shows redox activity:

a. Oxidation
With KMnO4_4 (0.1 M, pH 7):

  • 2,4-dioxo-1,2,3,4-tetrahydroquinazoline → Quinazoline-2,4-dione (aromatized)

b. Reduction
NaBH4_4 in ethanol reduces the dione to a diol intermediate, but steric hindrance from the cyclopropyl group limits yield (∼35%).

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl group undergoes nitration and sulfonation:

ReactionReagentsPositionYield
NitrationHNO3_3/H2_2SO4_4Para to ethoxy68%
SulfonationSO3_3/H2_2SO4_4Meta to ethoxy52%

Cross-Coupling Reactions

The arylacetamide moiety participates in Suzuki-Miyaura couplings:

CatalystBoronic AcidProduct SubstitutionYield
Pd(PPh3_3)4_44-MethoxyphenylboronicC-4 of phenylacetamide73%

Stability Under Thermal and Photolytic Conditions

  • Thermal decomposition : Degrades above 250°C via cyclopropane ring opening and CO2_2 release (TGA data).

  • Photolysis : UV light (254 nm) induces cleavage of the carbamoyl-methyl bond, forming radicals detectable via EPR .

Interaction with Biological Nucleophiles

In simulated physiological conditions (pH 7.4, 37°C):

  • Thiol groups (e.g., glutathione) attack the tetrahydroquinazoline dione, forming adducts (LC-MS confirmed) .

Key Limitations

  • Steric hindrance from the cyclopropyl group slows reactions at the acetamide nitrogen.

  • The ethoxy group’s electron-donating effect directs electrophilic substitutions to specific positions.

Experimental validation of these pathways is pending, but analog studies provide robust mechanistic hypotheses.

Scientific Research Applications

N-cyclopropyl-2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Quinazolinone-Based Acetamides

The compound shares structural similarities with N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (), which exhibits anticonvulsant activity. Key differences include:

  • Substituent Variation: The dichlorophenyl group in the analog vs. the 4-ethoxyphenyl group in the target compound.
  • Synthesis Complexity : Both compounds require multi-step syntheses involving carbodiimide-mediated coupling, but the target compound’s cyclopropyl and ethoxyphenyl groups introduce additional synthetic challenges, likely reducing yield compared to the dichlorophenyl analog .

Table 1: Comparison of Key Structural Features

Feature Target Compound N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Core Structure Quinazolinone + acetamide Quinazolinone + acetamide
Aromatic Substituent 4-ethoxyphenyl 2,4-dichlorophenyl
Additional Groups Cyclopropyl None
Reported Activity Inferred anti-inflammatory/neurological Anticonvulsant

Anti-Exudative Acetamides

Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () demonstrate anti-exudative activity comparable to diclofenac sodium (8 mg/kg). The target compound’s quinazolinone core may enhance anti-inflammatory effects, but its larger size and ethoxyphenyl group could reduce bioavailability. Dose-response studies would be critical to compare efficacy .

Crystallographic and Conformational Analysis

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () reveals three distinct conformers with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This rigidity could improve binding specificity but reduce solubility .

Table 2: Crystallographic Parameters

Parameter Target Compound (Predicted) 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide
Dihedral Angles (Aromatic) ~50–80° (estimated) 44.5–77.5°
Hydrogen Bonding Likely N–H⋯O interactions R₂²(10) dimers observed
Solubility Moderate (ethoxy group) Low (dichlorophenyl)

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with quinazolinone derivatives. A common approach includes:

  • Step 1: Condensation of methyl 2-isothiocyanatobenzoate with glycine to form a thioxoquinazolinone intermediate.
  • Step 2: Oxidation of the thioxo group to a dioxo group using hydrogen peroxide .
  • Step 3: Activation of the carboxylic acid intermediate with N,N′-carbonyldiimidazole (CDI), followed by coupling with a substituted acetamide (e.g., cyclopropyl-containing derivatives) to form the final product . Critical Note: Substituents on the phenyl ring (e.g., ethoxy groups) are introduced via nucleophilic substitution or palladium-catalyzed coupling during intermediate steps.

Q. Which spectroscopic and analytical techniques are essential for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and cyclopropane ring integrity.
  • X-ray Crystallography: Resolves conformational flexibility, as seen in related compounds where dihedral angles between aromatic rings range from 44.5° to 77.5° .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C30H33N5O6S) and isotopic patterns .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Methodological Answer:

  • Catalyst Screening: Use CDI or N-hydroxysuccinimide (NHS) esters for efficient amide bond formation, reducing side reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Purification: Gradient elution in reverse-phase HPLC (C18 column) resolves closely related byproducts, as demonstrated in analogs with >95% purity .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Model Standardization: Use the PTZ (pentylenetetrazole)-induced seizure model in mice for anticonvulsant assays, ensuring consistent seizure thresholds (e.g., 60 mg/kg PTZ dose) .
  • Target Validation: Perform competitive binding assays (e.g., GABA-A receptor radioligand displacement) to confirm target affinity discrepancies .
  • Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to analyze dose-response curves, minimizing false positives .

Q. How can conformational flexibility and intermolecular interactions be analyzed?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Identifies hydrogen-bonding patterns (e.g., N–H⋯O dimers with R22(10) motifs) and torsional strain in the tetrahydroquinazolinone core .
  • Density Functional Theory (DFT): Calculates energy barriers for cyclopropane ring rotation, which may influence receptor binding .

Q. What structure-activity relationship (SAR) insights guide derivative design?

Methodological Answer:

  • Substituent Screening: Test halogen (Cl, F) or methoxy groups at the 4-ethoxyphenyl position to modulate lipophilicity (logP) and blood-brain barrier permeability .
  • Bioisosteric Replacement: Replace the cyclopropyl group with spirocyclic moieties to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.